molecular formula C17H21N3O2S B2512383 (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone CAS No. 1172868-42-6

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone

Cat. No. B2512383
CAS RN: 1172868-42-6
M. Wt: 331.43
InChI Key: KYFSRLUTLVHXAX-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves reactions with hydrazonoyl halides . For example, N-(4-Nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, allowing thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .


Chemical Reactions Analysis

Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, which are often attributed to the presence of the =N-C-S- moiety and the strong aromaticity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are largely determined by the presence of the thiadiazole ring. Due to its mesoionic nature, thiadiazoles are able to cross cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Scientific Research Applications

Antimicrobial Activity

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone: and its derivatives have been investigated for their antimicrobial potential. In a study by Kamel et al., several 1,3,4-thiadiazole derivatives were synthesized and tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds demonstrated superior antimicrobial activity .

Anti-Epileptic Properties

While not directly studied for anti-epileptic effects, the 1,3,4-thiadiazole scaffold has shown promise in related contexts. For instance, certain derivatives were found effective against isoniazid-induced seizures .

Antibacterial Potential

Specifically, compounds 5a and 5g exhibited considerable antibacterial activity against B. subtilis and P. aeruginosa . Although no antifungal effects were observed, these findings highlight the compound’s potential in combating bacterial infections .

Antifungal Activity

The in vitro antifungal activities of related 1,3,4-thiadiazole compounds have been evaluated against various fungal strains, including G. zeae , Botryosphaeria dothidea , Phomopsis sp. , P. infestans , and Thanatephorus cucumeris . While the specific activity of ETPM remains to be explored, this class of compounds shows promise in fungal control .

Polymer Modification

Researchers have linked chitosan with 1,3,4-thiadiazole derivatives to create novel polymers. These modified polymers, such as Cs-EATT and Cs-BATT , were characterized using various techniques. Although not directly related to ETPM, this highlights the versatility of the 1,3,4-thiadiazole scaffold in material science .

Industrial and Medicinal Chemistry

Beyond its biological activities, 1,3,4-thiadiazoles are valuable in medicinal chemistry due to their chemical reactivity. They serve as building blocks for various nitrogen, oxygen, sulfur, and selenium-containing compounds. Their potential applications extend to pharmaceuticals and industrial processes .

Mechanism of Action

Target of Action

The primary targets of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone are neurons and heat shock protein 90 (Hsp90) . The compound’s 1,3,4-thiadiazole moiety is responsible for its anticonvulsant activity , while its interaction with Hsp90 can lead to the degradation of several oncoproteins .

Mode of Action

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone interacts with its targets by releasing chloride ions in neurons due to the GABAA pathway . This prevents neurons from firing in the brain . In the case of Hsp90, the compound blocks its activity, leading to the degradation of several oncoproteins .

Biochemical Pathways

The compound affects the GABAA pathway in neurons , disrupting the normal firing of neurons and leading to an anticonvulsant effect . It also interferes with the activity of Hsp90, a protein that controls the folding of numerous other proteins . This results in the degradation of several oncoproteins .

Pharmacokinetics

It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that the compound may have significant bioavailability and could inhibit the replication of both bacterial and cancer cells .

Result of Action

The molecular and cellular effects of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone’s action include the prevention of neuronal firing due to the release of chloride ions , and the degradation of several oncoproteins due to the inhibition of Hsp90 activity . These effects could potentially lead to anticonvulsant and anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone. For instance, the compound’s 1,2,3-thiadiazole ring can open under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide . Additionally, various factors such as genetic factors, head trauma, conditions of the brain, infectious diseases, and prenatal injury to the brain can influence the occurrence of epilepsy, which could potentially affect the compound’s anticonvulsant activity .

properties

IUPAC Name

[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-3-15-18-19-16(23-15)12-8-10-20(11-9-12)17(21)13-4-6-14(22-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFSRLUTLVHXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone

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